

Antiviral Spectrum of *Melissa officinalis* Extracts: A Technical Guide for Researchers

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Abstract

Melissa officinalis L. (lemon balm), a perennial herb of the Lamiaceae family, has a long history of use in traditional medicine for a variety of ailments.^{[1][2][3][4]} Modern scientific inquiry has substantiated many of its therapeutic properties, with a particular focus on its significant antiviral activity. This technical guide provides an in-depth overview of the antiviral spectrum of *Melissa officinalis* extracts, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data from various studies, details the experimental protocols utilized, and visualizes the proposed mechanisms of action and experimental workflows. The evidence presented underscores the potential of lemon balm extracts as a source for novel antiviral agents.

Introduction

Viral infections remain a significant global health challenge, necessitating the continuous search for new and effective antiviral therapies. Medicinal plants have historically been a rich source of bioactive compounds with therapeutic potential. *Melissa officinalis*, commonly known as lemon balm, has emerged as a promising candidate in antiviral research.^{[1][5]} Its extracts have demonstrated inhibitory effects against a broad range of viruses, including members of the Herpesviridae, Orthomyxoviridae, Coronaviridae, and Retroviridae families.^{[1][5][6][7]} The antiviral properties of lemon balm are largely attributed to its rich composition of phenolic compounds, with rosmarinic acid being a key active constituent.^{[1][2][3][8][9][10]} This document aims to provide a comprehensive technical resource on the antiviral activity of *M. officinalis* extracts.

Antiviral Activity Spectrum

Melissa officinalis extracts have been shown to be effective against a diverse array of viruses. The subsequent sections summarize the key findings for each viral family.

Herpesviridae

The anti-herpetic activity of lemon balm is the most extensively studied aspect of its antiviral properties. Extracts have shown efficacy against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), including acyclovir-resistant strains.[\[1\]](#)

- Mechanism of Action: The primary mechanism of action against HSV is the inhibition of viral attachment and penetration into the host cell.[\[1\]](#)[\[9\]](#) This is achieved through a direct interaction with viral envelope glycoproteins, such as gB and gD.[\[1\]](#) Some studies also suggest that lemon balm extracts can inhibit viral replication post-penetration.[\[2\]](#)[\[3\]](#)[\[8\]](#) Rosmarinic acid has been identified as a key phenolic compound responsible for the anti-attachment activity.[\[1\]](#)

Orthomyxoviridae

Lemon balm extracts have demonstrated notable activity against various influenza A virus subtypes.

- Influenza A (H1N1 & H9N2): Studies have shown that *M. officinalis* extracts can significantly decrease the production of the H1N1 virus in vitro.[\[1\]](#) For the avian influenza A virus (H9N2), the essential oil of lemon balm (MOEO) has been found to inhibit replication at different stages of the viral life cycle.[\[11\]](#) The highest efficacy was observed when the virus was incubated with the extract prior to cell infection, indicating a direct virucidal effect.[\[11\]](#) A synergistic effect has also been observed when MOEO is combined with the antiviral drug oseltamivir.[\[11\]](#)[\[12\]](#)

Coronaviridae

Recent research has highlighted the potential of *M. officinalis* extracts against emerging coronaviruses.

- SARS-CoV-2 and MERS-CoV: A 2025 study demonstrated that various extracts of lemon balm, particularly a methanol extract, exhibited potent antiviral activity against both SARS-

CoV-2 and MERS-CoV.[7][13] The inhibitory concentration (IC50) values were found to be in the low microgram per milliliter range.[7][13] Molecular docking studies suggest that compounds within the extract can bind to the receptor-binding domains (RBDs) of the viral spike glycoproteins, potentially interfering with viral entry into host cells.[7]

Other Viruses

- Human Immunodeficiency Virus (HIV-1): Aqueous extracts of lemon balm have shown strong anti-HIV-1 activity by effectively inhibiting viral replication.[1] Rosmarinic acid and its derivatives have been shown to inhibit HIV-1 integrase.[5]
- Enterovirus 71 (EV71): An aqueous extract of *M. officinalis* was found to prevent the loss of cell viability in EV71-infected cells.[1] The antiviral effect, attributed to rosmarinic acid, involves the prevention of viral replication and inhibition of infection at both attachment and post-attachment stages.[1][5]
- Adenovirus: A hydroalcoholic extract of lemon balm demonstrated an inhibitory effect on adenovirus replication, particularly during the post-adsorption period.[14]

Quantitative Data on Antiviral Activity

The following tables summarize the quantitative data from various in vitro studies on the antiviral efficacy of *Melissa officinalis* extracts.

Table 1: Antiviral Activity of *Melissa officinalis* Extracts against Herpes Simplex Virus (HSV)

Virus Strain	Extract Type	Cell Line	Assay Type	IC50	CC50	Selectivity Index (SI)	Reference
HSV-1	Essential Oil	Monkey Kidney	Plaque Reduction	0.0004%	-	-	[1]
HSV-2	Essential Oil	Monkey Kidney	Plaque Reduction	0.00008 %	-	-	[1]
HSV-2	Hydroalcoholic	Vero	Cytopathic Effect Inhibition	Max inhibition (60%) at 0.5 mg/mL	>1 mg/mL	-	[2][3][8]

Table 2: Antiviral Activity of *Melissa officinalis* Extracts against Influenza and Coronaviruses

Virus Strain	Extract Type	Cell Line	IC50	CC50	Selectivity Index (SI)	Reference
Influenza A (H1N1)	Methanol	MDCK	2.549 µg/mL	587 µg/mL	230	[7][13]
Influenza A (H1N1)	Water	MDCK	57.30 µg/mL	3073 µg/mL	53.6	[7]
SARS-CoV-2	Methanol	Vero E6	10.83 µg/mL	587 µg/mL	54.2	[7][13]
SARS-CoV-2	Water	Vero E6	421.9 µg/mL	4221 µg/mL	10.0	[7]
MERS-CoV	Methanol	Vero E6	9.82 µg/mL	587 µg/mL	59.77	[7][13]
MERS-CoV	Water	Vero E6	222.1 µg/mL	4221 µg/mL	19.0	[7]

Table 3: Antiviral Activity of *Melissa officinalis* Extracts against Other Viruses

Virus Strain	Extract Type	Cell Line	IC50	CC50	Selectivity Index (SI)	Reference
Adenovirus	Hydroalcoholic	HEp-2	15 µg/mL	294.9 µg/mL	19.66	[14]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the antiviral activity of *Melissa officinalis* extracts.

Preparation of *Melissa officinalis* Extracts

- Hydroalcoholic Extract: Dried and powdered leaves of *M. officinalis* are macerated in a hydroalcoholic solution (e.g., 70% ethanol) for a specified period with occasional shaking. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.
- Aqueous Extract: Dried plant material is infused in boiling distilled water for a set time, followed by filtration and lyophilization to obtain a dry powder.
- Essential Oil: The essential oil is typically obtained through hydrodistillation of the aerial parts of the plant using a Clevenger-type apparatus.

Cell Lines and Virus Strains

A variety of cell lines and virus strains have been utilized, including:

- Vero (African green monkey kidney) cells: Commonly used for HSV and coronavirus studies. [\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)
- MDCK (Madin-Darby canine kidney) cells: Standard for influenza virus research. [\[7\]](#)[\[15\]](#)[\[16\]](#)
- HEp-2 (Human epidermoid carcinoma) cells: Used in adenovirus studies. [\[14\]](#)
- MT-4 (Human T-cell leukemia) cells: Employed for HIV research. [\[5\]](#)

Virus strains are typically obtained from official repositories like the American Type Culture Collection (ATCC) or clinical isolates.

Cytotoxicity Assays

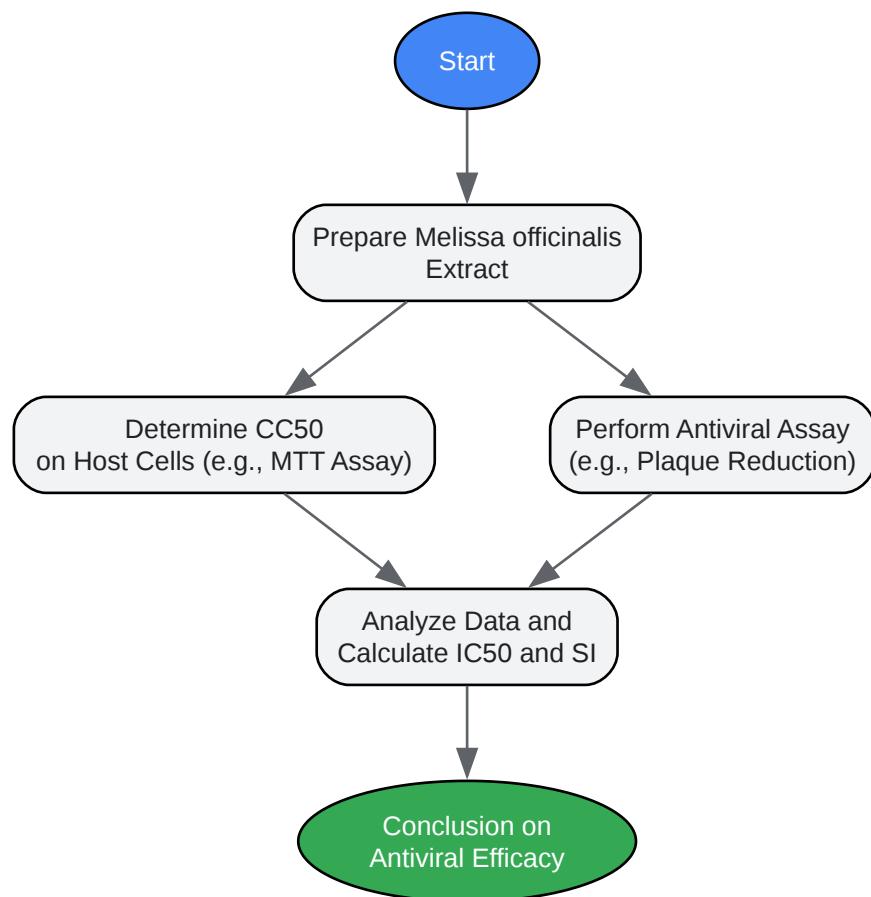
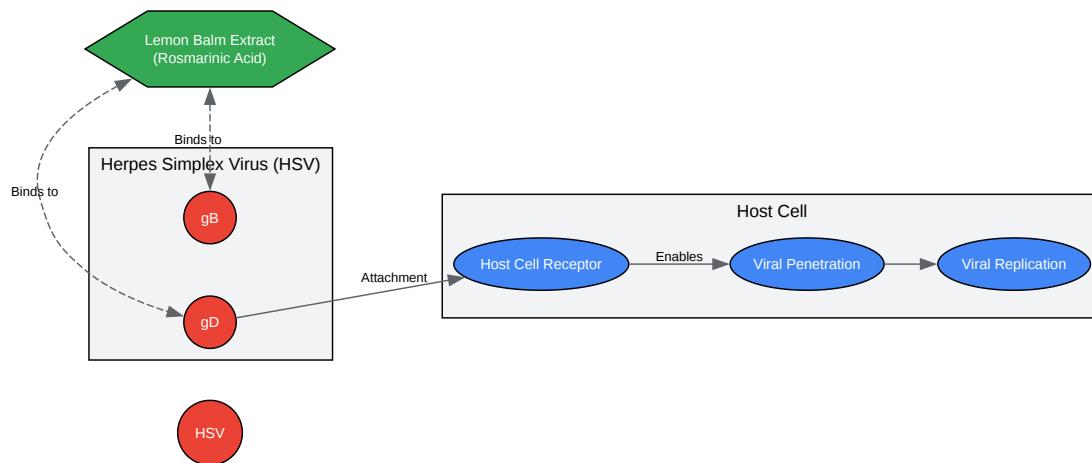
- MTT Assay: This colorimetric assay is frequently used to assess the cytotoxicity of the extracts on the host cell lines. Cells are incubated with various concentrations of the extract, and cell viability is determined by measuring the formation of formazan from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The 50% cytotoxic concentration (CC50) is then calculated. [\[14\]](#)[\[16\]](#)
- Trypan Blue Exclusion Test: This method is used to differentiate viable from non-viable cells based on the principle that live cells with intact membranes exclude the dye, while dead cells do not. [\[2\]](#)[\[8\]](#)

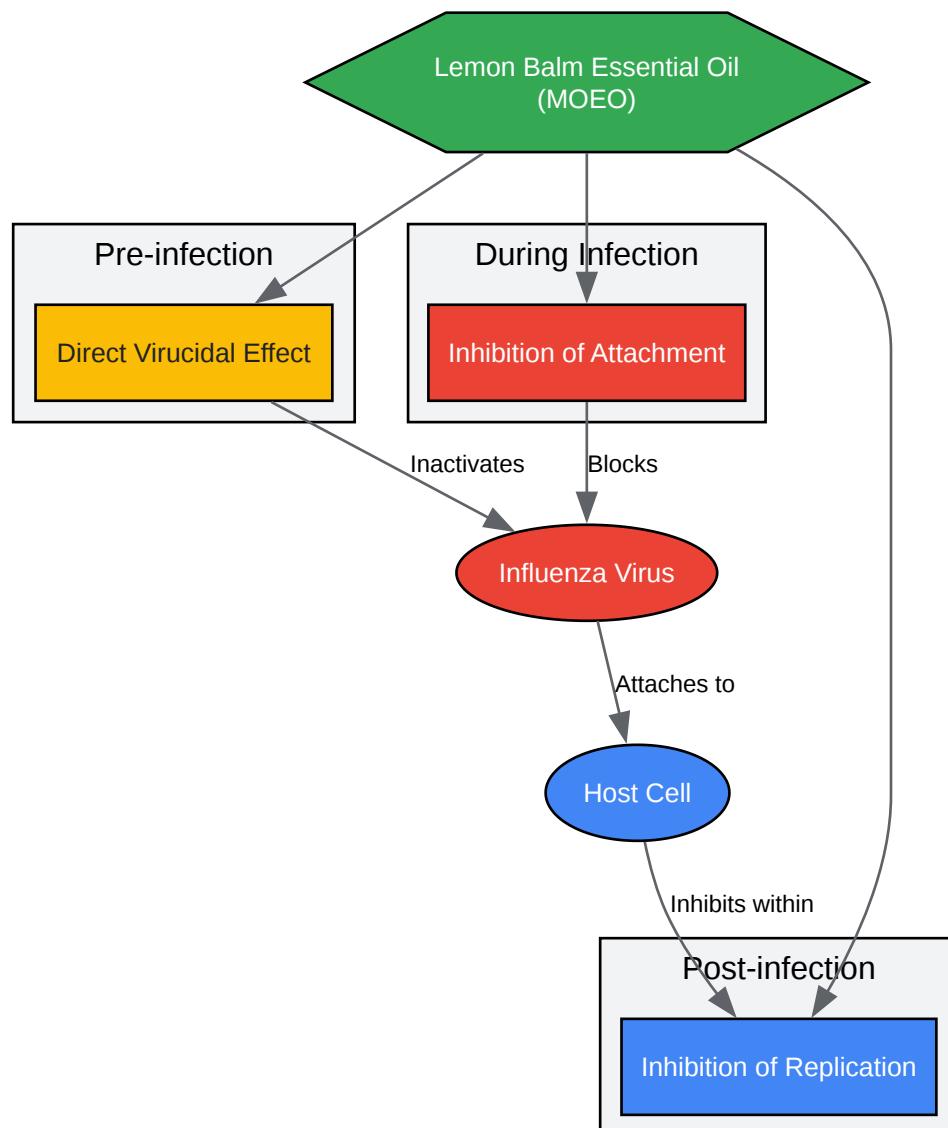
Antiviral Activity Assays

- Plaque Reduction Assay: This is a standard method to quantify the inhibition of viral replication. Confluent cell monolayers are infected with a known amount of virus and overlaid with a semi-solid medium containing different concentrations of the plant extract. After an incubation period, the cells are fixed and stained to visualize and count the viral plaques. The IC₅₀ value is the concentration of the extract that reduces the number of plaques by 50%.[\[1\]](#)
- Cytopathic Effect (CPE) Inhibition Assay: This assay is used to assess the ability of an extract to protect cells from the virus-induced damage (CPE). Cells are infected with the virus in the presence or absence of the extract, and the CPE is observed microscopically. The extent of CPE inhibition is then quantified.[\[2\]](#)[\[3\]](#)[\[8\]](#)
- TCID₅₀ (50% Tissue Culture Infective Dose) Assay: This assay determines the viral titer by observing the cytopathic effect in serially diluted virus samples. The TCID₅₀ is the viral dose that infects 50% of the cell cultures. The reduction in TCID₅₀ in the presence of the extract indicates antiviral activity.[\[11\]](#)[\[12\]](#)[\[16\]](#)
- Real-Time PCR: This molecular technique is used to quantify the viral genome copy number, providing a direct measure of viral replication inhibition.[\[11\]](#)
- Hemagglutination (HA) Assay: This assay is specific for viruses like influenza that can agglutinate red blood cells. A reduction in the HA titer indicates a decrease in the quantity of virus particles.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed antiviral mechanisms of action and a typical experimental workflow for evaluating antiviral activity.



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- To cite this document: BenchChem. [Antiviral Spectrum of *Melissa officinalis* Extracts: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234502#antiviral-activity-spectrum-of-lemon-balm-extracts>]

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